Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal involves multiple steps, typically starting with the preparation of the octadecanoic acid backbone. This can be achieved through the hydrogenation of oleic acid. The hydroxyl groups are then introduced through controlled oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve regioselective hydroxylation. Enzymatic processes can offer higher yields and specificity compared to traditional chemical methods. The use of bioreactors and continuous flow systems can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The long carbon chain can also interact with lipid membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Stearic acid: A saturated fatty acid with a similar long carbon chain but lacking the multiple hydroxyl groups.
Oleic acid: An unsaturated fatty acid with a similar carbon chain length but with a double bond and fewer hydroxyl groups.
Uniqueness
Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal is unique due to its multiple hydroxyl groups and complex structure, which confer distinct chemical and biological properties compared to simpler fatty acids .
Properties
CAS No. |
51801-29-7 |
---|---|
Molecular Formula |
C30H58O13 |
Molecular Weight |
626.8 g/mol |
IUPAC Name |
octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H36O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2-17H2,1H3,(H,19,20);1,4-12,14-21H,2-3H2 |
InChI Key |
DQFUQHWIFQEYOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
Origin of Product |
United States |
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